molecular formula C6H11NS2 B14413761 Bis(ethylsulfanyl)acetonitrile CAS No. 87647-18-5

Bis(ethylsulfanyl)acetonitrile

Cat. No.: B14413761
CAS No.: 87647-18-5
M. Wt: 161.3 g/mol
InChI Key: XFEMWFOXGHVZSV-UHFFFAOYSA-N
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Description

Bis(ethylsulfanyl)acetonitrile is an organic compound characterized by the presence of two ethylsulfanyl groups attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(ethylsulfanyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of acetonitrile with ethylsulfanyl reagents under controlled conditions. For instance, the reaction of acetonitrile with ethylsulfanyl chloride in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the yield and quality of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylsulfanyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to corresponding thiols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in anhydrous solvents under inert atmospheres.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis(ethylsulfanyl)acetonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which bis(ethylsulfanyl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can participate in binding interactions, while the nitrile moiety may engage in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(methylsulfanyl)acetonitrile
  • Bis(propylsulfanyl)acetonitrile
  • Bis(ethylsulfanyl)methane

Uniqueness

Bis(ethylsulfanyl)acetonitrile is unique due to the specific arrangement of its ethylsulfanyl groups and nitrile moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

87647-18-5

Molecular Formula

C6H11NS2

Molecular Weight

161.3 g/mol

IUPAC Name

2,2-bis(ethylsulfanyl)acetonitrile

InChI

InChI=1S/C6H11NS2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3

InChI Key

XFEMWFOXGHVZSV-UHFFFAOYSA-N

Canonical SMILES

CCSC(C#N)SCC

Origin of Product

United States

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